molecular formula C30H31N3O4 B7590681 N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B7590681
M. Wt: 497.6 g/mol
InChI Key: BACIQUYFYPYXDH-FDAWAROLSA-N
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Description

  • The quinoline intermediate is then subjected to a condensation reaction with 4-tert-butylbenzaldehyde to introduce the tert-butylphenyl group.

  • Functionalization with Trimethoxyphenyl Group

    • Finally, the trimethoxyphenyl group can be introduced via a coupling reaction with an appropriate aryl halide or anhydride under basic conditions to complete the synthesis.

  • Industrial Production Methods: For industrial-scale production, the process involves optimization of reaction conditions such as temperature, pressure, and choice of solvents to maximize yield and purity. The steps include:

    • Batch Reactors: : Used for the stepwise synthesis of intermediates under controlled conditions.

    • Continuous Flow Reactors: : Employed to enhance the efficiency and scalability of the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    • Quinoline Core Synthesis

      • Starting with an aromatic amine (e.g., 2-aminobenzaldehyde) and a suitable ketone under acidic conditions to form the quinoline ring through a Friedländer synthesis.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation to form quinolone derivatives.

    • Reduction: : Reduction reactions can lead to the saturation of the quinoline ring.

    • Substitution: : Nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl moieties.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

    • Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts like palladium on carbon.

    • Substituting Agents: : Halogenating reagents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

    Major Products Formed

    • Oxidation Products: : Quinoline N-oxides, quinolone derivatives.

    • Reduction Products: : Tetrahydroquinoline derivatives.

    • Substitution Products: : Halogenated quinolines, alkylated quinolines.

    Scientific Research Applications

    Chemistry

    • As a building block in the synthesis of more complex heterocyclic compounds.

    • In the development of fluorescent dyes and sensors.

    Biology and Medicine

    • Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.

    • Used in the design of enzyme inhibitors and receptor ligands.

    Industry

    • Employed in the development of materials with unique optical and electronic properties.

    • Utilized as a precursor in the synthesis of agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is largely dependent on its interaction with molecular targets and pathways:

    • Molecular Targets: : Enzymes, receptors, and nucleic acids.

    • Pathways: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-phenylquinoline derivatives.

    • 4-alkoxyquinoline derivatives.

    • 6-chloroquinoline derivatives.

    Comparison

    • Unique Aspects: : The presence of both tert-butylphenyl and trimethoxyphenyl groups confers unique steric and electronic properties, enhancing its interaction with biological targets.

    • Differences: : Similar compounds may lack the combined steric hindrance and electronic donating effects provided by the tert-butyl and trimethoxy groups, leading to differences in activity and specificity.

    Hope you enjoy your dive into the fascinating world of quinoline compounds! What's your favorite use of these?

    Properties

    IUPAC Name

    N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H31N3O4/c1-30(2,3)21-13-11-19(12-14-21)18-31-33-29(34)23-17-25(32-24-10-8-7-9-22(23)24)20-15-26(35-4)28(37-6)27(16-20)36-5/h7-18H,1-6H3,(H,33,34)/b31-18+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BACIQUYFYPYXDH-FDAWAROLSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H31N3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    497.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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